4-Bromo-6-methyl-1H-indole

Catalog No.
S700560
CAS No.
885520-48-9
M.F
C9H8BrN
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-methyl-1H-indole

CAS Number

885520-48-9

Product Name

4-Bromo-6-methyl-1H-indole

IUPAC Name

4-bromo-6-methyl-1H-indole

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C9H8BrN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3

InChI Key

SNVJZMYSWAVFCK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CN2)C(=C1)Br

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)Br

Synthesis:

4-Bromo-6-methyl-1H-indole is a heterocyclic aromatic compound, and its synthesis has been reported in several scientific studies. One common method involves the reaction of 4-bromoaniline with hexanal in the presence of an acidic catalyst, such as polyphosphoric acid or p-toluenesulfonic acid. [, ]

Potential Applications:

While the specific research applications of 4-Bromo-6-methyl-1H-indole itself are limited, it serves as a valuable precursor for the synthesis of more complex molecules with potential applications in various fields:

  • Drug Discovery: Derivatives of 4-Bromo-6-methyl-1H-indole have been explored for their potential activity against various diseases, including cancer, Alzheimer's disease, and malaria. [, , ]
  • Material Science: Indole-based compounds are being investigated for their potential applications in organic electronics and optoelectronic devices due to their interesting electrical and optical properties. [, ]

4-Bromo-6-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrNC_9H_8BrN and a molecular weight of approximately 210.07 g/mol. It features a bromine atom at the 4-position and a methyl group at the 6-position of the indole ring, which is a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is recognized for its potential biological activity and applications in medicinal chemistry.

There is no scientific literature available on the mechanism of action of 4,6-BrMe-indole.

Due to the lack of research on 4,6-BrMe-indole, no specific safety information is available. However, similar bromo-substituted indoles can exhibit some degree of toxicity and should be handled with care following standard laboratory procedures for unknown compounds [].

  • Electrophilic Aromatic Substitution: The bromine atom can act as a leaving group, facilitating electrophilic substitution reactions at the indole ring.
  • Palladium-Catalyzed Arylation: This compound can undergo palladium-catalyzed arylation reactions, allowing for the introduction of various aryl groups at the bromine position, enhancing its functional versatility .
  • Amidation Reactions: The compound can also be subjected to amidation, where amines are introduced to form amides, which can be useful for synthesizing more complex derivatives .

Several methods have been proposed for synthesizing 4-Bromo-6-methyl-1H-indole:

  • Bromination of 6-Methylindole: This involves treating 6-methylindole with bromine or brominating agents under controlled conditions to selectively introduce the bromine atom at the 4-position.
  • Functional Group Transformations: Starting from precursors like methyl 4-bromo-1H-indole-3-carboxylate can lead to the desired product through various functional group transformations .

4-Bromo-6-methyl-1H-indole finds applications in various fields:

  • Pharmaceuticals: Its role as a potential drug candidate makes it valuable in medicinal chemistry.
  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds due to its reactive sites.
  • Material Science: Investigations into its properties may lead to applications in organic electronics or photonic materials.

Interaction studies involving 4-Bromo-6-methyl-1H-indole focus on its enzyme inhibition properties and potential interactions with other drugs. The compound's ability to inhibit cytochrome P450 enzymes suggests it could alter the metabolism of co-administered medications, necessitating careful consideration in drug development and therapeutic applications.

Several compounds share structural similarities with 4-Bromo-6-methyl-1H-indole, each possessing unique characteristics:

Compound NameStructural FeaturesUnique Properties
4-Bromo-1H-indoleBromine at position 4More reactive due to fewer substituents
Methyl 4-bromo-1H-indoleMethyl ester functional groupSolubility and reactivity variations
4-Bromoindole-3-carboxylic acidCarboxylic acid group at position 3Increased polarity and potential acidity
5-Bromo-6-methylindoleBromine at position 5Different reactivity patterns
4-BromoindoleSimplified structure without methyl groupBasic indole properties

These compounds highlight the uniqueness of 4-Bromo-6-methyl-1H-indole through its specific substitution pattern and potential biological activities, making it a subject of interest in both synthetic and medicinal chemistry.

4-Bromo-6-methyl-1H-indole is a halogenated indole derivative with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol . Its IUPAC name, 4-bromo-6-methyl-1H-indole, reflects its substitution pattern: a bromine atom at the 4-position and a methyl group at the 6-position on the indole core (Figure 1) . The indole scaffold consists of a fused bicyclic structure—a six-membered benzene ring connected to a five-membered pyrrole ring containing a nitrogen atom .

Table 1: Key Molecular Properties

PropertyValue
CAS Number885520-48-9
Molecular FormulaC₉H₈BrN
Molecular Weight210.07 g/mol
SMILESCC1=CC2=C(C=CN2)C(=C1)Br
InChI KeySNVJZMYSWAVFCK-UHFFFAOYSA-N

The bromine substituent enhances electrophilic reactivity, while the methyl group introduces steric and electronic effects that influence intermolecular interactions . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the indole ring and the spatial orientation of substituents .

Historical Context and Discovery

The synthesis of 4-bromo-6-methyl-1H-indole emerged from broader advancements in indole chemistry during the late 20th century, particularly in methodologies for regioselective halogenation and functionalization of heterocycles . Early routes involved Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, but modern approaches often employ directed ortho-metalation or halogenation of pre-functionalized indoles . For example, bromination of 6-methylindole using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) achieves high regioselectivity at the 4-position .

Patents such as CN113045475A (2019) and CN100387577C (2004) highlight its role as an intermediate in pharmaceutical synthesis, reflecting industrial interest in scalable production methods . While its exact discovery date remains undocumented, its development parallels the growing demand for halogenated indoles in drug discovery .

Significance in Organic and Medicinal Chemistry

4-Bromo-6-methyl-1H-indole serves as a versatile building block in organic synthesis. Key applications include:

Pharmaceutical Intermediate

The compound is a precursor to bioactive molecules, such as kinase inhibitors and antimicrobial agents. For instance, it participates in Sonogashira couplings to introduce alkynyl groups, enabling access to polycyclic frameworks found in natural products like trikentrins and aplicyanins .

Halogen Bonding in Drug Design

The bromine atom engages in halogen bonding with biomolecular targets, enhancing binding affinity. This property is exploited in the design of protease inhibitors and G-protein-coupled receptor (GPCR) modulators .

Natural Product Synthesis

Marine-derived halogenated indoles, such as psammopemmins and meridianins, share structural motifs with 4-bromo-6-methyl-1H-indole, underscoring its relevance in mimicking natural product architectures .

Table 2: Synthetic Applications

Reaction TypeExampleOutcome
Suzuki-Miyaura CouplingPd-catalyzed aryl couplingBiaryl derivatives for drug leads
Buchwald-Hartwig AminationIntroduction of amine groupsBioactive molecule diversification
Cycloaddition Reactions-Indole aryne formationPolycyclic scaffolds

Recent studies demonstrate its utility in cascade reactions to construct indole-fused quinazolines, which exhibit antitumor activity . Additionally, its methyl group facilitates directed C–H functionalization, enabling site-specific modifications for structure-activity relationship (SAR) studies .

4-Bromo-6-methyl-1H-indole exhibits a planar bicyclic structure consisting of a pyrrole ring fused to a benzene ring, with a bromine atom at the 4-position and a methyl group at the 6-position of the indole framework [1] [2]. The molecular formula C₉H₈BrN corresponds to a molecular weight of 210.07 g/mol [1] [2] [3] [4]. The SMILES representation CC1=CC2=C(C=CN2)C(=C1)Br accurately describes the connectivity, while the InChI key SNVJZMYSWAVFCK-UHFFFAOYSA-N provides a unique identifier for the compound [1] [2] [4].

Conformational analysis studies of related halogenated indole derivatives reveal that the indole ring system maintains planarity, with the substituents adopting favorable orientations to minimize steric interactions [5]. The bromine atom at the 4-position experiences minimal steric hindrance from the methyl group at the 6-position, allowing for optimal conjugation with the aromatic system. X-ray crystallographic studies of similar compounds demonstrate that the C-Br bond length typically ranges from 1.85-1.90 Å, while the methyl group adopts a conformation that maximizes hyperconjugation with the aromatic ring [5].

The molecular geometry exhibits sp² hybridization at the nitrogen atom with the sum of bond angles around N1 typically ranging from 348-356°, indicating slight deviation from ideal planar geometry due to the electron-withdrawing effects of the bromine substituent [5]. The N-C bond lengths are elongated compared to unsubstituted indole, with N1-C1 and N1-C8 bonds measuring approximately 1.42-1.44 Å due to the electron-withdrawing character of the bromine atom [5].

Physical and Thermodynamic Properties

The physical properties of 4-Bromo-6-methyl-1H-indole have been determined through experimental measurements and computational predictions. The compound exists as a white to yellow to green to beige solid at room temperature [6], with a predicted boiling point of 321.5 ± 22.0°C at 760 mmHg [2] [7]. The predicted density is 1.563 ± 0.06 g/cm³, reflecting the influence of the bromine substituent on the molecular packing [7].

Thermodynamic analysis indicates a predicted flash point of 148.2 ± 22.3°C, making it relatively stable under normal handling conditions [7]. The vapor pressure at 25°C is predicted to be 0.0 ± 0.8 mmHg, indicating low volatility [7]. The logarithm of the octanol-water partition coefficient (LogP) is predicted to be 1.87, suggesting moderate lipophilicity [7].

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance Spectral Interpretation

The proton Nuclear Magnetic Resonance spectrum of 4-Bromo-6-methyl-1H-indole exhibits characteristic signals consistent with the substituted indole framework. The indole N-H proton typically resonates as a broad singlet at δ 8.0-8.5 ppm, reflecting the electron-withdrawing effect of the bromine substituent [9] [10]. The C-2 proton appears as a doublet at δ 7.2-7.4 ppm due to coupling with the C-3 proton, while the C-3 proton resonates as a doublet at δ 6.4-6.8 ppm [9] [10].

The aromatic protons of the benzene ring show distinct chemical shifts due to the electronic effects of the substituents. The C-5 proton appears as a doublet at δ 7.3-7.6 ppm, while the C-7 proton resonates as a singlet at δ 6.9-7.1 ppm due to the absence of ortho coupling [9] [10]. The methyl group at the 6-position appears as a sharp singlet at δ 2.4-2.5 ppm, consistent with aromatic methyl groups [9] [10].

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework. The aromatic carbons resonate in the range of 102-140 ppm, with the C-4 carbon bearing the bromine substituent appearing at δ 110-115 ppm [9] [11]. The C-6 carbon bearing the methyl group resonates at δ 130-135 ppm, while the C-2 and C-3 carbons appear at δ 125-130 ppm and δ 102-106 ppm, respectively [9] [11]. The methyl carbon resonates at δ 21-22 ppm, typical for aromatic methyl groups [9] [11].

Infrared and Ultraviolet-Visible Data Correlation

The infrared spectrum of 4-Bromo-6-methyl-1H-indole displays characteristic absorption bands that confirm the presence of functional groups and structural features. The N-H stretch of the indole ring appears as a medium to strong absorption band at 3400-3500 cm⁻¹ [12] [13]. Aromatic C-H stretching vibrations are observed at 3000-3100 cm⁻¹, while methyl C-H stretching appears at 2850-2950 cm⁻¹ [12] [13].

The aromatic C=C stretching vibrations produce strong absorption bands in the 1450-1600 cm⁻¹ region, characteristic of the indole ring system [12] [13] . The C-N stretching vibration appears at 1300-1400 cm⁻¹, while the C-Br stretching vibration is observed at 500-700 cm⁻¹ [12] [13] . Additional bands in the 700-900 cm⁻¹ region correspond to aromatic C-H bending vibrations, and the 1000-1200 cm⁻¹ region shows ring breathing modes [12] [13] .

The ultraviolet-visible spectrum exhibits characteristic absorption bands consistent with the indole chromophore. The π → π* (La band) transition appears at λmax 270-290 nm with a molar absorptivity of 5000-8000 M⁻¹cm⁻¹, showing a bathochromic shift due to the electron-donating methyl group and electron-withdrawing bromine substituent [15] [16]. The π → π* (Lb band) transition occurs at λmax 220-240 nm with a higher molar absorptivity of 15000-25000 M⁻¹cm⁻¹, representing the characteristic indole absorption [15] [16]. A weak n → π* transition may be observed at λmax 300-320 nm with a molar absorptivity of 100-1000 M⁻¹cm⁻¹ [15] [16].

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation pattern of 4-Bromo-6-methyl-1H-indole provides valuable structural information through characteristic fragmentation pathways. The molecular ion peak appears at m/z 208.98 [M]⁺, accompanied by the M+2 peak at m/z 210.98 due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br) [1] [17] [18]. The isotope pattern shows equal intensity for both peaks, reflecting the natural abundance ratio of bromine isotopes [18] [19].

The base peak typically appears at m/z 130, corresponding to the fragment ion C₉H₈N⁺, formed by the loss of the bromine atom from the molecular ion [17] [20]. This fragmentation is highly favorable due to the stability of the resulting indole cation radical [21] [17]. Additional fragment ions may include peaks at m/z 103 (loss of CH₃ and Br), m/z 115 (loss of CH₃ from the base peak), and m/z 77 (phenyl cation) [22] [21] [17].

XLogP3

3.1

Wikipedia

4-Bromo-6-methyl-1H-indole

Dates

Last modified: 08-15-2023

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